

Spectroscopic Profile of 6-Chlorohexanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 6-Chlorohexanoic acid

Cat. No.: B1359904

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for **6-chlorohexanoic acid**, a valuable building block in organic synthesis and drug discovery. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, offering a foundational dataset for its identification, characterization, and utilization in research and development.

Spectroscopic Data

The spectral data for **6-chlorohexanoic acid** is summarized below, providing key quantitative information for its structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR):

The ¹H NMR spectrum of **6-chlorohexanoic acid** in deuterated chloroform ($CDCl_3$) exhibits distinct signals corresponding to the different proton environments in the molecule.

Assignment	Chemical Shift (ppm)
-COOH	~11.7
-CH ₂ -Cl	3.54
-CH ₂ -COOH	2.39
-CH ₂ -CH ₂ -COOH	1.80
-CH ₂ -CH ₂ -CH ₂ Cl	1.67
-CH ₂ -CH ₂ -CH ₂ -COOH	1.51

¹³C NMR (Carbon-13 NMR):

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.

Assignment	Chemical Shift (ppm)
C=O	~179
-CH ₂ -Cl	~45
-CH ₂ -COOH	~34
-CH ₂ -CH ₂ -COOH	~32
-CH ₂ -CH ₂ -CH ₂ Cl	~26
-CH ₂ -CH ₂ -CH ₂ -COOH	~24

Infrared (IR) Spectroscopy

The IR spectrum of **6-chlorohexanoic acid** reveals characteristic absorption bands for its functional groups. The data presented here is for a liquid film sample.

Vibrational Mode	Wavenumber (cm ⁻¹)	Intensity
O-H stretch (Carboxylic Acid)	3300-2500	Strong, Broad
C-H stretch (Alkyl)	~2940	Medium
C=O stretch (Carboxylic Acid)	~1710	Strong
C-O stretch (Carboxylic Acid)	1320-1210	Strong
C-Cl stretch	800-600	Strong

Mass Spectrometry (MS)

Mass spectrometry of **6-chlorohexanoic acid** provides information about its molecular weight and fragmentation pattern.

m/z	Relative Intensity (%)	Possible Fragment
152	Low	[M+2] ⁺ (³⁷ Cl isotope)
150	Moderate	[M] ⁺ (³⁵ Cl isotope)
115	Moderate	[M - Cl] ⁺
73	High	[C ₄ H ₉ O] ⁺
60	High	[C ₂ H ₄ O ₂] ⁺
55	High	[C ₄ H ₇] ⁺

Experimental Protocols

The following protocols describe the general methodologies for acquiring the spectral data presented above.

NMR Spectroscopy

Sample Preparation: A solution of **6-chlorohexanoic acid** is prepared by dissolving approximately 10-20 mg of the compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃)

containing 0.03-0.05% v/v tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.

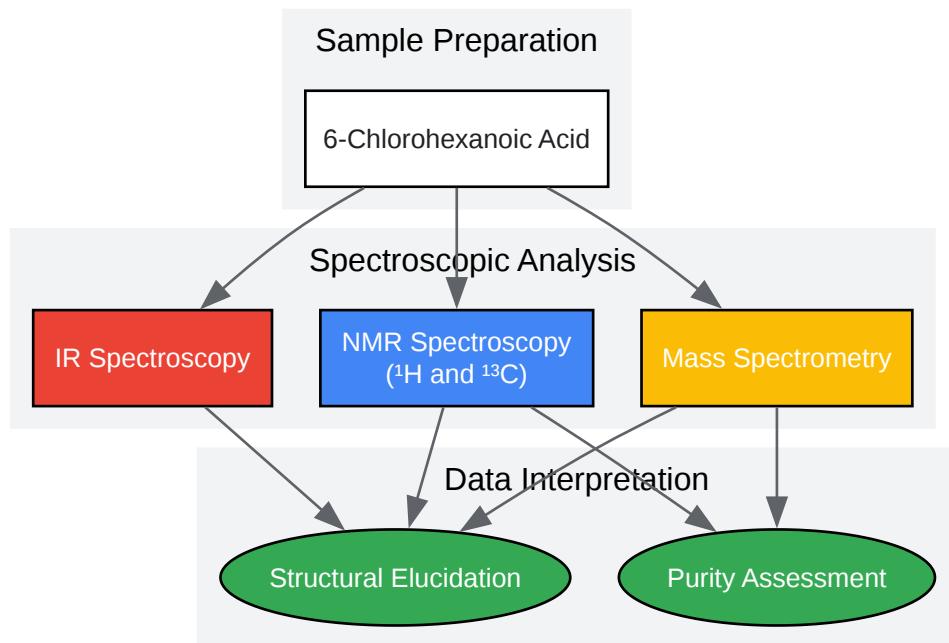
¹H NMR Spectroscopy: The ¹H NMR spectrum is recorded on a 400 MHz spectrometer. Standard acquisition parameters include a spectral width of 16 ppm, a relaxation delay of 1 second, and an acquisition time of 4 seconds. Typically, 16 to 64 scans are co-added to achieve a good signal-to-noise ratio.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum is acquired on the same 400 MHz spectrometer, operating at a carbon frequency of 100 MHz. A proton-decoupled pulse sequence is used to simplify the spectrum. Key parameters include a spectral width of 240 ppm, a relaxation delay of 2 seconds, and an acquisition time of 1 second. Several thousand scans are typically accumulated to obtain a high-quality spectrum due to the low natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy

Sample Preparation: A drop of neat **6-chlorohexanoic acid** is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin liquid film.

Data Acquisition: The IR spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer. The spectrum is typically recorded over the range of 4000 to 400 cm^{-1} with a resolution of 4 cm^{-1} . A background spectrum of the clean salt plates is recorded first and automatically subtracted from the sample spectrum.


Mass Spectrometry

Sample Introduction and Ionization: The sample is introduced into the mass spectrometer via direct infusion or after separation by gas chromatography (GC). For direct infusion, a dilute solution of the compound in a suitable volatile solvent (e.g., methanol or acetonitrile) is used. Electron Ionization (EI) is a common method for the analysis of small, volatile molecules like **6-chlorohexanoic acid**.

Data Acquisition: In EI-MS, the sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation. The resulting ions are then separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The detector records the abundance of each ion, generating a mass spectrum.

Workflow Visualization

The logical flow of spectroscopic analysis for the characterization of a small molecule like **6-chlorohexanoic acid** is depicted in the following diagram.

[Click to download full resolution via product page](#)

- To cite this document: BenchChem. [Spectroscopic Profile of 6-Chlorohexanoic Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1359904#6-chlorohexanoic-acid-spectral-data-nmr-ir-mass-spec>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com